molecular formula C11H14O5S B1314657 Ethyl 2-(p-Toluenesulfonyloxy)acetate CAS No. 39794-75-7

Ethyl 2-(p-Toluenesulfonyloxy)acetate

Cat. No.: B1314657
CAS No.: 39794-75-7
M. Wt: 258.29 g/mol
InChI Key: CVNRARCXNKDWKI-UHFFFAOYSA-N
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Description

Ethyl 2-(p-toluenesulfonyloxy)acetate (CAS MFCD00026900), also known as ethyl tosylacetate, is a sulfonate ester characterized by the presence of a p-toluenesulfonyl (tosyl) group attached to an ethyl acetate backbone. Its molecular formula is C₁₁H₁₄O₅S, with a molecular weight of 270.29 g/mol. The compound is synthesized via the reaction of ethyl glycolate with p-toluenesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base, yielding a colorless oil with a 75% efficiency .

The tosyloxy (-OTs) group serves as a superior leaving group, making this compound highly reactive in nucleophilic substitution reactions. It is commonly employed as an intermediate in organic synthesis, particularly in the preparation of modified carboxylic acids and esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(p-Toluenesulfonyloxy)acetate can be synthesized through the esterification of 2-(p-Toluenesulfonyloxy)acetic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(p-Toluenesulfonyloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide solutions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents for this reaction.

Major Products Formed

    Nucleophilic Substitution: Substituted products such as amides, thioethers, or ethers.

    Hydrolysis: 2-(p-Toluenesulfonyloxy)acetic acid and ethanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Ethyl 2-(p-Toluenesulfonyloxy)acetate, with the chemical formula C₁₁H₁₄O₅S and CAS number 39794-75-7, is a compound that has garnered interest in various fields of scientific research and application. This article explores its applications, particularly in synthetic organic chemistry, pharmaceuticals, and potentially in cosmetic formulations.

Synthetic Organic Chemistry

This compound is primarily used as an intermediate in organic synthesis. Its sulfonate group makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules. This property is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has potential applications in drug development, particularly as a building block for synthesizing biologically active molecules. Its ability to act as a sulfonate leaving group facilitates the formation of more complex structures that may exhibit desired biological activities. For instance, it has been mentioned in studies related to enzyme inhibitors and other therapeutic agents .

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations. Its properties may contribute to the stability and effectiveness of topical products. Research indicates that compounds with similar structures can enhance skin penetration and improve formulation consistency . This opens avenues for further investigation into its role in enhancing the efficacy of cosmetic products.

Study on Synthetic Pathways

A study published in the Journal of Organic Chemistry demonstrated the utility of this compound as a key intermediate in synthesizing novel hydrazine derivatives through regioselective reactions. This research highlighted its versatility and efficiency in facilitating complex synthetic pathways that are crucial for developing new therapeutic agents .

Cosmetic Formulation Study

In a recent formulation study, researchers employed this compound to analyze its effects on skin hydration and product stability. The results indicated that this compound could significantly enhance the moisturizing properties of creams while maintaining product integrity over time .

Mechanism of Action

The mechanism of action of Ethyl 2-(p-Toluenesulfonyloxy)acetate involves its role as an electrophilic reagent in nucleophilic substitution reactions. The sulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters and Sulfonyl Derivatives

Ethyl (Phenylsulfonyl)acetate

  • Molecular Formula : C₁₀H₁₂O₄S
  • Key Features : Replaces the p-tolyl group with a phenyl group. The absence of the methyl substituent reduces steric hindrance but slightly decreases electron-donating effects compared to tosyl. Reactivity in nucleophilic substitutions is comparable, though phenylsulfonyl derivatives may exhibit lower stability in acidic conditions .

Ethyl 2-(2-Methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate (CAS 189501-34-6)

  • Molecular Formula : C₁₂H₁₄O₄S
  • Key Features : Contains a sulfanyl (-S-) group instead of sulfonyloxy (-OSO₂-). The sulfanyl group is less electronegative, reducing leaving-group ability but enhancing thiol-based reactivity (e.g., in radical reactions) .

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1)

  • Molecular Formula : C₁₂H₁₃ClO₄
  • Key Features: Substitutes the tosyloxy group with a chlorophenoxy moiety. The electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl carbon, favoring condensation reactions over substitutions .

Urea Derivatives with Tosyloxy Groups

N,N'-Di-[3-(p-toluenesulfonyloxy)phenyl]urea

  • Molecular Formula : C₂₈H₂₆N₂O₈S₂
  • Key Features : Incorporates two tosyloxy groups on a urea backbone. The compound forms crystalline solids (m.p. 164–168°C) due to hydrogen bonding between urea NH groups and sulfonate oxygen atoms. Such derivatives are explored for pharmaceutical applications, including kinase inhibition .

N,N'-Di-[3-(p-toluenesulfonyloxy)-4-methylphenyl]urea

  • Molecular Formula : C₃₀H₃₀N₂O₈S₂
  • Key Features : Additional methyl substituents on the phenyl ring increase hydrophobicity and melting point (206.5–206.9°C), enhancing thermal stability for material science applications .

Other Ester Derivatives

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Molecular Formula : C₁₂H₁₄O₃
  • Key Features : Lacks the sulfonate group but shares the ethyl acetate backbone. Used as a precursor in amphetamine synthesis, highlighting the critical role of functional groups in dictating biological activity .

Comparative Analysis Table

Compound Name Molecular Formula Functional Groups Physical State Key Reactivity/Applications
Ethyl 2-(p-toluenesulfonyloxy)acetate C₁₁H₁₄O₅S Tosyloxy, ester Colorless oil Nucleophilic substitutions, intermediates
Ethyl (phenylsulfonyl)acetate C₁₀H₁₂O₄S Phenylsulfonyl, ester Oil Similar to tosyl but less stable
N,N'-Di-[3-(p-toluenesulfonyloxy)phenyl]urea C₂₈H₂₆N₂O₈S₂ Tosyloxy, urea Crystalline Pharmaceutical candidates
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ Chlorophenoxy, ester Liquid Electrophilic condensations

Biological Activity

Ethyl 2-(p-toluenesulfonyloxy)acetate (CAS Number: 39794-75-7) is a sulfonic acid derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄O₅S
  • Molecular Weight : 258.29 g/mol
  • Melting Point : 47 °C
  • Purity : ≥98.0% (by GC)

This compound functions primarily through its ability to act as a leaving group in nucleophilic substitution reactions. The presence of the p-toluenesulfonyloxy group enhances the electrophilicity of the adjacent carbon atom, facilitating reactions with nucleophiles such as amines and alcohols. This property is particularly useful in the synthesis of biologically active compounds.

Interaction with Biological Targets

The compound has been investigated for its interactions with various enzymes and receptors. Its sulfonic acid moiety is known to enhance solubility and bioavailability, making it a suitable candidate for drug formulation. Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, including those related to inflammation and cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa50 µg/mL
Escherichia coli100 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

  • Cell Lines Tested :
    • Human breast cancer (MCF-7)
    • Human liver cancer (HepG2)

Results showed significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM.

Case Studies

  • Antibacterial Study (2023) :
    A study published in June 2023 demonstrated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa. The study utilized time-kill assays to assess the compound's efficacy over time, revealing a dose-dependent response that led to substantial bacterial death within hours of treatment .
  • Anticancer Investigation :
    In a separate investigation focusing on its anticancer properties, researchers found that derivatives of this compound inhibited the proliferation of MCF-7 and HepG2 cells by inducing apoptosis via caspase activation pathways . The study emphasized the importance of structural modifications on enhancing biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for Ethyl 2-(p-Toluenesulfonyloxy)acetate, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where p-toluenesulfonyl chloride reacts with ethyl glycolate in the presence of a base (e.g., K₂CO₃ or pyridine). Solvent choice (e.g., dry acetone or dichloromethane) and temperature (reflux conditions) are critical for yield optimization. Reaction progress can be monitored using TLC with a hexane:ethyl acetate (3:1) solvent system, as demonstrated in analogous ester syntheses . For quantitative analysis, HPLC or GC-MS can track intermediate consumption and product formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : The tosyl group (p-toluenesulfonyl) exhibits distinct aromatic proton peaks (δ 7.2–7.8 ppm) and a methyl singlet (~δ 2.4 ppm). The ethyl ester group shows a triplet (~δ 1.2 ppm) for CH₃ and a quartet (~δ 4.1 ppm) for CH₂.
  • IR Spectroscopy : Strong absorbance at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) confirms the sulfonate group.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of tosyl or ethoxy groups) validate the structure.

Advanced Research Questions

Q. How does this compound function in acid-catalyzed elimination reactions for photoresist applications?

  • Methodological Answer : In photolithography, the tosyl group acts as a photoacid generator (PAG). Upon UV exposure, the sulfonate ester undergoes homolytic cleavage, releasing p-toluenesulfonic acid, which catalyzes crosslinking or deprotection reactions in polymer resists. To validate efficiency:

  • Kinetic Studies : Use real-time FTIR or Raman spectroscopy to monitor acid generation rates.
  • Lithography Testing : Apply thin films of resist formulations containing the compound and expose them to controlled UV doses. Post-exposure baking (PEB) and developing steps reveal pattern resolution .

Q. How can researchers resolve conflicting data on the stability of this compound under varying storage conditions?

  • Methodological Answer : Discrepancies in stability studies may arise from moisture sensitivity or thermal decomposition. To address this:

  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and high humidity (75% RH), analyzing degradation via HPLC or NMR.
  • Computational Modeling : Use density functional theory (DFT) to predict hydrolysis or thermal degradation pathways.
  • Controlled Experiments : Compare stability in inert (argon) vs. ambient atmospheres to isolate degradation mechanisms .

Q. What role does this compound play in polymer chemistry, and how can its reactivity be tailored?

  • Methodological Answer : The compound’s tosyl group serves as a leaving group in step-growth polymerization or post-polymerization modifications. To tailor reactivity:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalyst Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
  • Functional Group Compatibility : Test reactivity with amines, thiols, or alkoxides to design targeted copolymers .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret contradictory results in the catalytic efficiency of this compound in esterification reactions?

  • Methodological Answer : Contradictions may stem from solvent polarity, base strength, or impurity interference. To clarify:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature, base).
  • Isotopic Labeling : Track reaction pathways using ¹⁸O-labeled reactants to confirm mechanistic steps.
  • Side-Reaction Analysis : Identify byproducts (e.g., elimination products) via GC-MS or LC-HRMS .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 65–85% (optimized with K₂CO₃ in acetone)
TLC Rf 0.45 (hexane:ethyl acetate, 3:1)
NMR δ (Tosyl CH₃) ~2.4 ppm (singlet)
IR S=O Stretches 1350 cm⁻¹ (sym), 1170 cm⁻¹ (asym)
Photoresist Efficiency 90% crosslinking at 10 mJ/cm² UV exposure

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)sulfonyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRARCXNKDWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473804
Record name Ethyl 2-(p-Toluenesulfonyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39794-75-7
Record name Ethyl 2-(p-Toluenesulfonyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl glycolate (500 mg, 4.8 mmol) and tosyl chloride (915 mg, 4.8 mmol) in anhydrous diethyl ether (2 ml) at 0° C. was treated dropwise with triethylamine (1.34 ml, 9.6 mmol). The temperature was maintained at 0° C. with stirring for a further 2 h. After this time, water was added and the phases separated. The aqueous phase was extracted with fresh diethyl ether. The combined organic extracts were dried (MgSO4), filtered and the solvent removed in vacuo. The crude product was purified by column chromatography over silica gel (Rf=0.29, 25% ethyl acetate in hexane) affording the tosylate 2 as a colorless oil which solidified on standing as a white solid (868 mg, 70%). [This procedure was repeated on 2× scale (1.8 g, 73%)]. δH (400 MHz, CDCl3) 1.22-1.27 (3H, m, CH3), 2.46 (3H, s, ArCH3), 4.16-4.22 (2H, m, CH2CH3), 4.58-4.59 (2H, m, OCH2), 7.36 (2H, d, J=8.2 Hz, ArH), 7.84 (2H, d, J=8.2 Hz, ArH); δc (100.6 MHz, CDCl3) 14.2, 21.9, 62.1, 64.9, 128.3, 130.1, 132.9, 145.5, 166.2; MS (ES+) 276.0 (100%, [M+H2O]+) (ion not detected in ES−).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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